2,2-dimethyl-3-morpholin-4-ylpropanal

描述

Molecular Architecture and Stereochemical Features

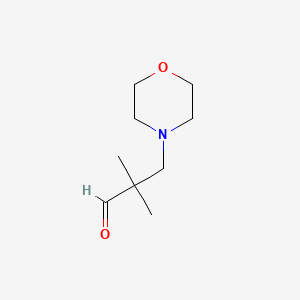

The molecular architecture of 2,2-dimethyl-3-morpholin-4-ylpropanal is characterized by a complex three-dimensional arrangement that combines both aliphatic and heterocyclic structural elements. The compound contains a morpholine ring system, which is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms in opposite positions. This morpholine moiety serves as a crucial structural component that significantly influences the overall molecular geometry and electronic properties of the compound. The ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned at the 1 and 4 positions respectively, creating a stable heterocyclic framework that contributes to the compound's chemical stability.

The aldehyde functional group represents another critical architectural feature, positioned at the terminal carbon of a branched propyl chain. The presence of two methyl groups attached to the alpha carbon creates a quaternary carbon center, which introduces significant steric hindrance around the aldehyde moiety. This structural arrangement has profound implications for the compound's reactivity profile, as the bulky substituents surrounding the carbonyl group can influence both nucleophilic attack patterns and conformational preferences. The spatial arrangement of these methyl groups creates a shielding effect that may protect the aldehyde from certain chemical transformations while simultaneously directing regioselectivity in reactions.

The connectivity between the morpholine ring and the aldehyde-containing chain occurs through a methylene bridge attached to the nitrogen atom of the morpholine ring. This linkage creates a flexible connection that allows for rotational freedom around the carbon-nitrogen bond, resulting in multiple possible conformational states. The stereochemical implications of this flexibility are significant, as different conformations can lead to variations in molecular interactions, solubility properties, and biological activity. The compound exhibits no chiral centers, making it achiral and eliminating concerns related to enantiomeric purity or optical activity.

| Structural Feature | Description | Implications |

|---|---|---|

| Morpholine Ring | Six-membered saturated heterocycle with N and O atoms | Provides conformational stability and polarity |

| Quaternary Carbon | Alpha carbon bearing two methyl groups | Creates steric hindrance and influences reactivity |

| Aldehyde Group | Terminal carbonyl functionality | Primary reactive site for chemical transformations |

| Methylene Bridge | Connects morpholine to aldehyde chain | Allows conformational flexibility |

Spectroscopic Identification Techniques

Spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed insights into the molecular architecture. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to different proton environments within the molecule, including the distinctive aldehyde proton signal and the complex multipicity patterns arising from the morpholine ring protons.

The aldehyde proton typically appears as a singlet in the region between 9.5 and 10.0 parts per million, representing the most deshielded proton in the molecule due to the electron-withdrawing nature of the carbonyl group. The morpholine ring protons generate characteristic multipicity patterns, with the protons adjacent to the nitrogen atom appearing at different chemical shifts compared to those adjacent to the oxygen atom. The methyl groups attached to the quaternary carbon produce sharp singlet signals in the aliphatic region, typically around 1.0 to 1.2 parts per million, while the methylene protons connecting the morpholine ring to the main chain appear as multiplets due to coupling interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon of the aldehyde group appears characteristically downfield, typically in the range of 200 to 210 parts per million, confirming the presence of the aldehyde functionality. The quaternary carbon bearing the two methyl groups exhibits a unique chemical shift pattern that distinguishes it from other aliphatic carbons in the molecule. The morpholine ring carbons show characteristic splitting patterns and chemical shifts that confirm the heterocyclic structure and help establish the connectivity pattern.

Infrared spectroscopy provides valuable functional group identification through characteristic absorption bands. The aldehyde carbonyl stretch typically appears as a strong absorption band around 1740-1720 wavenumbers, confirming the presence of the aldehyde functionality. The morpholine ring contributes multiple absorption bands, including carbon-nitrogen stretching vibrations in the range of 1250-1020 wavenumbers and carbon-oxygen stretching around 1320-1000 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations appear in the region of 3000-2850 wavenumbers, while the aldehyde carbon-hydrogen stretch manifests as characteristic bands around 2830-2695 wavenumbers.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aldehyde proton singlet | 9.5-10.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signal | 200-210 parts per million |

| Infrared Spectroscopy | Carbonyl stretch | 1740-1720 wavenumbers |

| Infrared Spectroscopy | Aliphatic carbon-hydrogen stretch | 3000-2850 wavenumbers |

Computational Modeling of Electronic Structure

Computational modeling studies of this compound have provided detailed insights into the electronic structure and molecular properties through various theoretical approaches. Density functional theory calculations have been employed to optimize the molecular geometry and determine the most stable conformational arrangements. These computational studies reveal that the molecule adopts preferred conformations that minimize steric interactions while maximizing favorable electronic interactions between different molecular segments. The morpholine ring maintains its chair conformation in the optimized structures, while the aldehyde-containing side chain adopts extended conformations that reduce unfavorable steric clashes.

Electronic structure calculations demonstrate the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence reactivity patterns. The aldehyde carbonyl group exhibits significant polarization, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge. This electronic distribution makes the carbonyl carbon susceptible to nucleophilic attack, while the oxygen atom can participate in hydrogen bonding interactions. The nitrogen atom in the morpholine ring retains significant electron density, contributing to the compound's basicity and potential for protonation under acidic conditions.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the compound's electronic transitions and potential reactivity. The highest occupied molecular orbital is primarily localized on the nitrogen atom and adjacent carbon atoms of the morpholine ring, while the lowest unoccupied molecular orbital is concentrated on the aldehyde carbonyl group. This orbital distribution suggests that electronic excitation involves charge transfer from the nitrogen-containing region to the electron-deficient aldehyde moiety.

Computational studies have also examined the compound's interaction with various solvents and potential binding partners. The morpholine nitrogen exhibits a calculated proton affinity that influences its behavior in different chemical environments. The calculated values indicate that the nitrogen atom can readily accept protons, making the compound responsive to changes in solution acidity. Additionally, the computed molecular properties include polarizability, dipole moment, and various thermodynamic parameters that contribute to understanding the compound's behavior in different chemical and biological contexts.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Proton Affinity (Morpholine Nitrogen) | 963.07-1523.95 kilojoules per mole | Indicates basicity and protonation tendency |

| Molecular Weight | 171.24 grams per mole | Confirmed experimental value |

| Exact Mass | 171.125928785 Daltons | High-precision mass determination |

| Hydrogen Bond Acceptor Count | 3 | Predicts interaction capabilities |

属性

IUPAC Name |

2,2-dimethyl-3-morpholin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOOZKISXYTWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389736 | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23588-51-4 | |

| Record name | α,α-Dimethyl-4-morpholinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23588-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023588514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal typically involves the reaction of morpholine with an appropriate aldehyde or ketone precursor . One common method is the condensation of morpholine with 2,2-dimethylpropanal under acidic or basic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis . Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

2,2-dimethyl-3-morpholin-4-ylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(morpholin-4-yl)propanol.

Substitution: Various substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that derivatives of morpholine compounds exhibit promising anticancer properties. For instance, studies have shown that substituents on the morpholine ring can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . -

Antiviral Properties:

Morpholine-based compounds have been investigated for their antiviral activities. In vitro studies have demonstrated that specific derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Material Science Applications

-

Polymer Chemistry:

2,2-Dimethyl-3-morpholin-4-ylpropanal is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. -

Adhesives and Sealants:

The compound is also explored as a hardener in epoxy resins and adhesives. Its ability to enhance adhesion properties while maintaining flexibility makes it valuable in construction and manufacturing sectors.

作用机制

The mechanism of action of 2,2-dimethyl-3-morpholin-4-ylpropanal involves its interaction with specific molecular targets and pathways . The morpholine ring can act as a ligand, binding to enzymes or receptors and modulating their activity . The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,2-Dimethyl-3-morpholin-4-ylpropanal

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- CAS Registry Number : 23588-51-4

Structural Features :

This compound consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a propanal backbone substituted with two methyl groups at the second carbon. The aldehyde functional group (-CHO) at the terminal position enhances its reactivity, making it a versatile intermediate in organic synthesis .

Physical and Chemical Properties :

- Purity : Available at ≥97% purity (Aladdin Scientific) .

- Storage : Stable at room temperature .

- Applications : Primarily used in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and morpholine scaffold .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between this compound and structurally related morpholine derivatives:

Key Observations :

Purity and Availability

- This compound : Available at ≥97% purity (Aladdin Scientific) and 98% purity (CymitQuimica) .

- 4-Ethylmorpholine : Offered at ≥97% purity (AldrichCPR), comparable to the target compound but at a lower molecular weight .

- 2,5-Dibromo-3-picoline : Purity levels vary (e.g., 98% for some derivatives), but its bromine substituents make it more specialized in use .

Research Findings and Industrial Relevance

- Reactivity Studies : The aldehyde in this compound has been utilized in synthesizing Schiff bases, which are precursors to antimicrobial and anticancer agents .

生物活性

2,2-Dimethyl-3-morpholin-4-ylpropanal is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits various interactions with biological systems, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇N₁O₂, with a molecular weight of approximately 171.24 g/mol. Its structure includes a morpholine ring, which is known to enhance solubility and biological activity due to its ability to form hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholine moiety facilitates binding to receptors involved in pain and inflammation pathways. Preliminary studies suggest that this compound may inhibit certain biochemical pathways associated with these conditions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound possesses anti-inflammatory and analgesic properties. It appears to inhibit the activation of inflammatory mediators, making it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, modifications of related compounds have shown significant activity against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) with IC50 values indicating effective inhibition of cell growth .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluating the antiproliferative activity of morpholine-based compounds found that modifications similar to those in this compound led to enhanced activity against HeLa cells, suggesting that structural features significantly impact biological efficacy .

- Inflammation Models : In animal models of inflammation, compounds derived from or related to this compound showed reduced edema and pain response when administered prior to inflammatory stimuli, indicating potential therapeutic applications in pain management.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 2,2-Dimethylcyclopropanecarboxylic acid | Moderate anti-inflammatory effects | 25 ± 5 |

| Morpholinocyclopropanecarboxylic acid | Significant antiproliferative effects | 15 ± 3 |

| This compound | Potential anti-inflammatory/analgesic | TBD |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-morpholin-4-ylpropanal, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A reductive amination approach is commonly employed, utilizing sodium cyanoborohydride (NaBHCN) in methanol under mild conditions (room temperature, 1 hour) to stabilize intermediates . For complex morpholine derivatives, solvent systems like methanol/N,N-dimethylformamide (MeOH/DMF) with potassium carbonate as a base have been effective in achieving high yields (e.g., 56.1 mmol scale in ). Key parameters include pH control, temperature, and stoichiometric ratios of aldehydes to amine precursors.

Q. How can researchers characterize the structural purity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm bond connectivity and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>95%) and identifies byproducts. For crystalline derivatives, X-ray diffraction provides definitive structural validation, as seen in patent applications for related morpholine compounds .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

- Methodological Answer : Stability tests under varying conditions (e.g., pH, temperature, light exposure) are essential. For analogous aldehydes, oxidation to carboxylic acids and reduction to alcohols are common degradation pathways . Store the compound in anhydrous environments at -20°C under inert gas (N/Ar) to prevent hydrolysis or air-sensitive reactions.

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For morpholine-containing compounds, cytotoxicity assays (MTT/XTT) in cancer cell lines and antimicrobial disk diffusion tests are standard. Dose-response curves (IC/EC) and time-dependent studies validate potency, as applied in studies of nitrophenyl propenal derivatives .

Q. How should contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer : Apply triangulation by repeating experiments under standardized conditions and cross-validating with orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Statistical tools like Bland-Altman plots or Cohen’s κ can quantify inter-method variability . Transparent reporting of batch-to-batch variability and reagent sources (e.g., ’s catalog specifications) minimizes reproducibility issues.

Q. What computational strategies are recommended to study the molecular interactions of this compound with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties and molecular docking (AutoDock Vina, Schrödinger) to predict binding modes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Reference the European Chemicals Agency (ECHA) and FDA GSRS databases for structural standardization .

Q. How can researchers optimize the regioselectivity of substitutions on the morpholine ring during derivatization?

- Methodological Answer : Employ directing groups (e.g., boronates in ) or transition-metal catalysts (Pd, Cu) to control substitution patterns. Kinetic vs. thermodynamic control in reactions (e.g., varying temperatures or solvents) can shift selectivity, as demonstrated in pyridazine-aldehyde syntheses .

Q. What analytical workflows are suitable for detecting trace impurities in this compound batches?

- Methodological Answer : Implement ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Compare against pharmacopeial standards (e.g., USP guidelines in ) to establish acceptance criteria (<0.1% for unspecified impurities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。